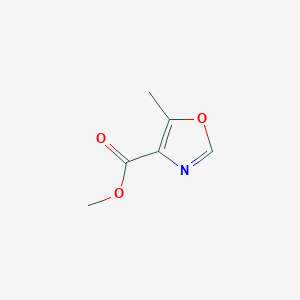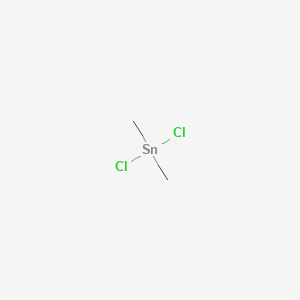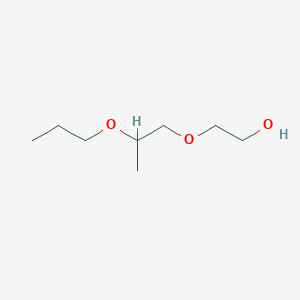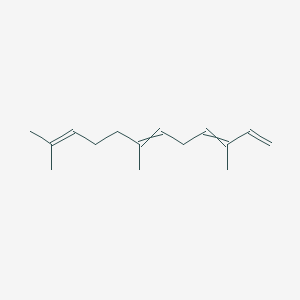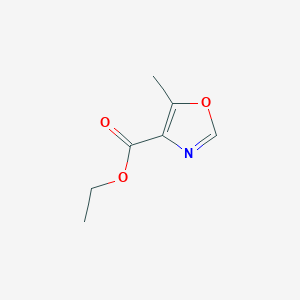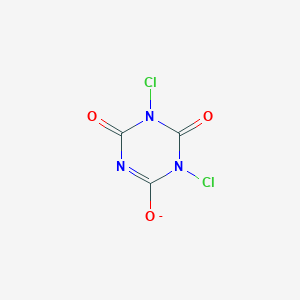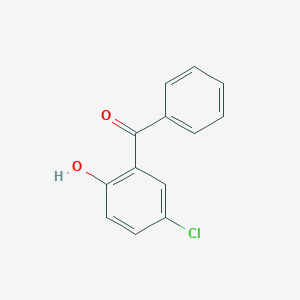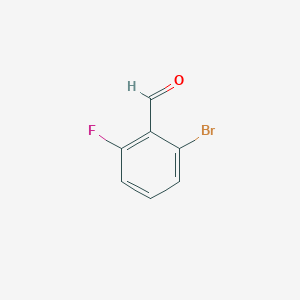
2-溴-6-氟苯甲醛
概述
描述
2-Bromo-6-fluorobenzaldehyde is a benzaldehyde derivative with the molecular formula C₇H₄BrFO and a molecular weight of 203.01 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom at the ortho positions on the benzene ring. It is commonly used as a building block in organic synthesis, particularly in the preparation of various ligands, heterocycles, and semiconductors .
科学研究应用
2-Bromo-6-fluorobenzaldehyde has a wide range of applications in scientific research, including:
作用机制
Target of Action
2-Bromo-6-fluorobenzaldehyde is a fluorinated benzaldehyde derivative . It is a multi-functional building block used for synthesizing ligands, bicyclic heterocycles, and semiconductors
Mode of Action
The compound interacts with its targets to facilitate various chemical reactions. For instance, it is used to synthesize fluoro-2-formyphenyl boronic acid , a 1H and 19F NMR probe . This probe can determine the enantiopurity of sulfinamides, which are widely used as chiral auxiliaries for asymmetric synthesis .
Biochemical Pathways
2-Bromo-6-fluorobenzaldehyde is involved in the synthesis of bicyclic heterocycles such as indazoles . This process involves a reaction of 2-bromo-6-fluorobenzaldehyde, primary amines, and sodium azide, catalyzed by copper (II) oxide . The compound can also assist in the self-assembly of macromolecules to fabricate nanostructures .
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability.
Result of Action
The compound’s action results in the formation of various chemical structures. For example, a semiconducting thienisoindigo-based nanowire is assembled with 2-bromobenzaldehyde via halogen and chalcogen bonding . This nanowire shows a hole mobility of 6.39×10−4 cm2/Vs .
Action Environment
The action, efficacy, and stability of 2-Bromo-6-fluorobenzaldehyde can be influenced by various environmental factors. For instance, the compound is light-sensitive , and its reactions should be carried out under inert gas (nitrogen or argon) at 2–8 °C . Safety precautions also need to be taken as it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
生化分析
Biochemical Properties
It is known that benzaldehyde derivatives can be used to make a variety of Schiff base compounds through a condensation reaction, some of which have antimicrobial properties .
Cellular Effects
It is known that benzaldehyde derivatives can cause skin and eye irritation, and may have effects on the respiratory system .
Molecular Mechanism
It is known that it can assist in the self-assembly of macromolecules to fabricate nanostructures .
Temporal Effects in Laboratory Settings
It is known to be light-sensitive and should be stored in dark .
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-6-fluorobenzaldehyde involves the bromination of 2-bromo-6-fluorotoluene followed by oxidation. The process typically includes the following steps :
Bromination: 2-Bromo-6-fluorotoluene is reacted with hydrobromic acid and hydrogen peroxide under lighting conditions. The reaction is carried out for 6 to 24 hours, resulting in the formation of 2-bromo-6-fluorobenzyl bromide.
Oxidation: The 2-bromo-6-fluorobenzyl bromide is then oxidized using dimethyl sulfoxide and an inorganic compound at 95°C for 3 to 8 hours. The product is extracted, washed, and purified to obtain 2-Bromo-6-fluorobenzaldehyde.
Industrial Production Methods: Industrial production methods for 2-Bromo-6-fluorobenzaldehyde often involve similar synthetic routes but are optimized for larger-scale production. These methods ensure high purity and yield, making the compound suitable for various applications in pharmaceuticals and materials science .
化学反应分析
Types of Reactions: 2-Bromo-6-fluorobenzaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form various heterocyclic compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide and primary amines can be used in the presence of copper (II) oxide to form bicyclic heterocycles.
Condensation: Reactions with hydrazines or amines under acidic or basic conditions can lead to the formation of hydrazones or imines.
Major Products:
Bicyclic Heterocycles: Indazoles and other heterocyclic compounds are commonly synthesized from 2-Bromo-6-fluorobenzaldehyde.
Hydrazones and Imines: These products are formed through condensation reactions with hydrazines or amines.
相似化合物的比较
- 2-Bromo-4-fluorobenzaldehyde
- 2-Bromo-5-fluorobenzaldehyde
- 2-Bromo-3-fluorobenzaldehyde
Comparison: 2-Bromo-6-fluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms at the ortho positions. This configuration influences its reactivity and the types of reactions it can undergo. Compared to its isomers, 2-Bromo-6-fluorobenzaldehyde is particularly useful in synthesizing bicyclic heterocycles and NMR probes .
属性
IUPAC Name |
2-bromo-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNILWKRAKKEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625903 | |
| Record name | 2-Bromo-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360575-28-6 | |
| Record name | 2-Bromo-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main advantage of the novel method for synthesizing 2-bromo-6-fluorobenzaldehyde described in the research?
A1: The research highlights a novel method for synthesizing 2-bromo-6-fluorobenzaldehyde that offers several advantages over potential previous methods. The authors specifically emphasize the convenience of operation, cost-effectiveness, and simplicity of the post-treatment process []. Furthermore, the method boasts high efficiency, achieving a product purity greater than or equal to 99.0% and a 100% conversion rate [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

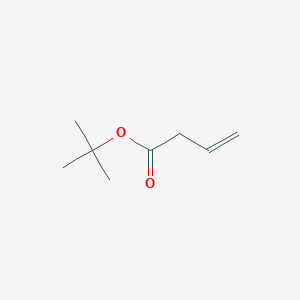
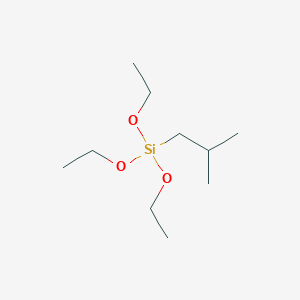
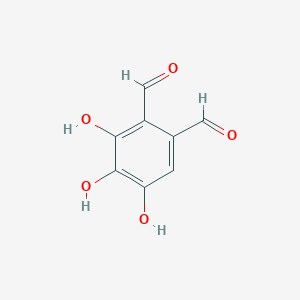
![[(Z)-2-nitroethenyl]benzene](/img/structure/B104005.png)

